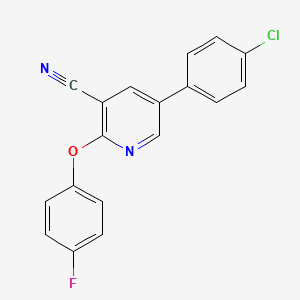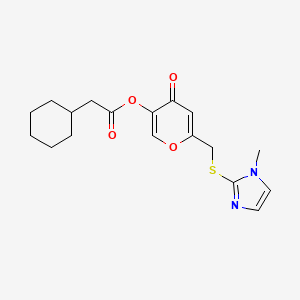
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is a complex organic molecule that features a combination of imidazole, thioether, pyranone, and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate can be achieved through a multi-step process involving the following key steps:
-
Formation of the Imidazole-Thioether Intermediate
Starting Materials: 1-methyl-1H-imidazole and a suitable thiol reagent.
Reaction Conditions: The imidazole is reacted with the thiol reagent in the presence of a base such as sodium hydride or potassium carbonate to form the imidazole-thioether intermediate.
-
Synthesis of the Pyranone Core
Starting Materials: A suitable diketone or ketoester.
Reaction Conditions: The diketone or ketoester undergoes cyclization under acidic or basic conditions to form the pyranone core.
-
Coupling of the Imidazole-Thioether Intermediate with the Pyranone Core
Starting Materials: The imidazole-thioether intermediate and the pyranone core.
Reaction Conditions: The two intermediates are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound.
-
Esterification
Starting Materials: The coupled intermediate and cyclohexylacetic acid.
Reaction Conditions: The esterification reaction is carried out using a suitable esterification reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the thioether group to form sulfoxides or sulfones.
-
Reduction
Reagents: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically carried out under anhydrous conditions.
Products: Reduction of the carbonyl group to form alcohols.
-
Substitution
Reagents: Nucleophiles such as amines, alcohols, or thiols.
Conditions: Typically carried out under basic or acidic conditions.
Products: Substitution of the ester group to form amides, ethers, or thioethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Acidic or basic catalysts such as sulfuric acid, hydrochloric acid, sodium hydroxide, or potassium carbonate.
Wissenschaftliche Forschungsanwendungen
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate: has a wide range of scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
-
Organic Synthesis
- Use as a building block for the synthesis of more complex molecules.
- Study of its reactivity and functional group transformations.
-
Material Science
- Exploration of its potential use in the development of new materials with unique properties.
- Investigation of its thermal and mechanical properties.
-
Biological Research
- Study of its interactions with biological macromolecules such as proteins and nucleic acids.
- Investigation of its potential as a biochemical probe or tool.
Wirkmechanismus
The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through the following pathways:
-
Enzyme Inhibition
- Binding to the active site of an enzyme and inhibiting its activity.
- Potential targets include proteases, kinases, and oxidoreductases.
-
Receptor Modulation
- Binding to a receptor and modulating its activity.
- Potential targets include G-protein coupled receptors (GPCRs) and ion channels.
-
Signal Transduction Pathways
- Modulation of intracellular signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
- Potential effects on cell proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate: can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl acetate: Lacks the cyclohexyl group, which may affect its biological activity and physicochemical properties.
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate: Contains a phenyl group instead of a cyclohexyl group, which may result in different interactions with molecular targets.
-
Uniqueness
- The presence of the cyclohexyl group in This compound may confer unique steric and electronic properties, potentially leading to distinct biological activities and reactivity profiles.
Eigenschaften
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20-8-7-19-18(20)25-12-14-10-15(21)16(11-23-14)24-17(22)9-13-5-3-2-4-6-13/h7-8,10-11,13H,2-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSEKQICSXBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2657605.png)
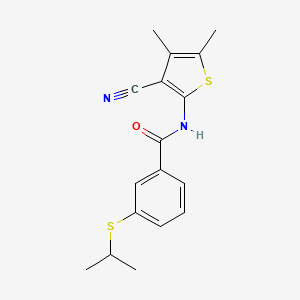
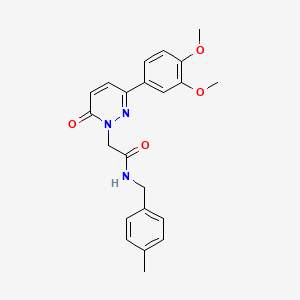
![2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2657608.png)
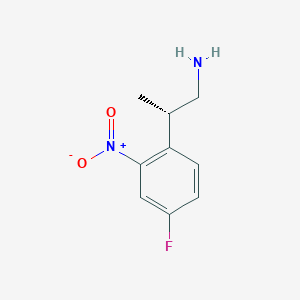
![2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine](/img/structure/B2657610.png)
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2657611.png)
![2-tert-butyl-N-[1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2657613.png)


methyl}carbamate](/img/structure/B2657620.png)
![1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane](/img/structure/B2657623.png)

